3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide
Description
3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a thiazole ring, and a pyridine ring, making it a highly functionalized molecule
Properties
Molecular Formula |
C19H14ClN5OS |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H14ClN5OS/c1-25-17(9-15(24-25)12-4-6-14(20)7-5-12)18(26)23-19-22-16(11-27-19)13-3-2-8-21-10-13/h2-11H,1H3,(H,22,23,26) |
InChI Key |
DRDSFYCYOWQQPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring is often formed by the cyclization of a thioamide with an α-haloketone.
Coupling Reactions: The final step involves coupling the pyrazole and thiazole rings with the pyridine ring through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The primary application of 3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide lies in its medicinal properties. Research indicates that it exhibits potential as:
- Anti-tubercular Agent : The compound has been studied for its ability to inhibit the growth of Mycobacterium tuberculosis, which is crucial in the fight against tuberculosis.
- Enzyme Inhibitor : It can inhibit specific enzymes involved in various disease pathways, making it a candidate for drug development targeting conditions like cancer and inflammation .
Material Science
In material science, this compound has been explored for its electronic properties:
- Organic Electronics : Due to its unique electronic characteristics, it is being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Nonlinear Optical Materials : The compound's molecular structure may allow it to be used in nonlinear optics, which is vital for developing advanced photonic devices .
Biological Research
The compound also finds applications in biological research:
- Cell Signaling Studies : It is utilized to study various cell signaling pathways, contributing to our understanding of cellular mechanisms and interactions.
- Molecular Interactions : The compound serves as a tool to investigate molecular interactions within biological systems, aiding in drug discovery and development processes .
Summary of Research Findings
A summary of the research findings related to the applications of this compound is presented in the table below:
Case Studies
Several case studies highlight the effectiveness of this compound:
- Anti-tubercular Activity : A study demonstrated that derivatives of this compound exhibited significant anti-tubercular activity against resistant strains of Mycobacterium tuberculosis. The findings suggest that structural modifications could enhance efficacy further.
- Enzyme Inhibition Studies : Research focused on the inhibition of specific kinases showed that the compound effectively reduced kinase activity associated with cancer progression. This opens avenues for developing targeted therapies.
- Material Characterization : Investigations into the electronic properties revealed promising results for applications in OLED technology, indicating that this compound could lead to more efficient light-emitting devices.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An anti-tubercular drug with a similar pyrazole core structure.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Compounds with similar heterocyclic structures and potential antiproliferative activity.
Uniqueness
3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Biological Activity
The compound 3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide , also referred to as Y044-2912, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores the pharmacological effects, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C₁₉H₁₄ClN₅OS
- Molecular Weight : 395.87 g/mol
- LogP : 4.244 (indicating lipophilicity)
- Water Solubility (LogSw) : -4.63 (low solubility) .
Biological Activity Overview
Pyrazole derivatives, including Y044-2912, have shown a broad spectrum of biological activities:
-
Anticancer Activity :
- Pyrazole derivatives are known for their cytotoxic effects against various cancer cell lines. For instance, compounds similar to Y044-2912 have demonstrated significant activity against leukemia cell lines with GI50 values in the low micromolar range .
- A study highlighted that certain pyrazoline derivatives exhibited selective cytotoxicity against specific cancer cells while sparing normal cells, indicating their potential as targeted therapies .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
- Neurological Effects :
The biological activities of Y044-2912 can be attributed to several mechanisms:
- Caspase Activation : The induction of apoptosis in cancer cells is often mediated through the activation of caspases, which are crucial for programmed cell death .
- Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory processes and cancer progression, such as cyclooxygenases and phosphodiesterases .
- Receptor Modulation : Some studies suggest that these compounds may interact with various receptors, including cannabinoid receptors, contributing to their analgesic and anti-inflammatory effects .
Case Study 1: Anticancer Properties
A study focused on a series of pyrazole derivatives found that those with specific substitutions on the pyrazole ring exhibited potent cytotoxicity against MCF7 breast cancer cells with an IC50 value of 39.70 µM. The presence of electron-donating groups was correlated with increased activity .
Case Study 2: Anti-inflammatory Mechanism
Research demonstrated that a related pyrazole compound significantly reduced the levels of pro-inflammatory cytokines in an animal model of arthritis, suggesting its potential application in treating inflammatory diseases .
Q & A
Basic: What are the common synthetic routes for preparing 3-(4-chlorophenyl)-1-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide?
Methodological Answer:
The synthesis typically involves a multi-step process starting with a 1,5-diarylpyrazole core. For example:
Condensation : React 5-phenyl-1-pentanol derivatives with appropriate amines to form the pyrazole backbone .
Functionalization : Introduce the thiazole ring via cyclization of thiourea intermediates with α-haloketones.
Coupling : Attach the pyridinyl-thiazole moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
Key Optimization : Use polar aprotic solvents (e.g., DMF) and K₂CO₃ as a base to improve yield .
Basic: How is the compound’s structural integrity validated after synthesis?
Methodological Answer:
Combine multiple analytical techniques:
- X-ray Crystallography : Resolve crystal packing and confirm bond angles (e.g., monoclinic system, β = 92.003°, Z = 4) .
- NMR Spectroscopy : Verify substituent positions (e.g., pyridinyl-thiazole protons at δ 8.5–9.0 ppm).
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z 471.76 [M+H]⁺) .
Basic: What methods are recommended for assessing purity in preclinical studies?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient (95% purity threshold) .
- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 3:7) .
- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .
Advanced: How can researchers address discrepancies in reported biological activity across assays?
Methodological Answer:
Assay Validation :
- Compare receptor binding affinity (e.g., CB1/CB2 selectivity) under standardized conditions (IC₅₀ ± SEM) .
- Control for solvent effects (e.g., DMSO ≤0.1% to avoid cytotoxicity).
Data Normalization : Use internal controls (e.g., reference antagonists like SR141716) to calibrate activity .
Meta-Analysis : Cross-reference crystallographic data (e.g., ligand-receptor hydrogen bonding) with functional assays to resolve mechanistic contradictions .
Advanced: What computational strategies are effective for studying its interactions with target receptors?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina to model binding to CB1 receptors, focusing on the pyrazole-thiazole pharmacophore .
- Validate poses with MD simulations (e.g., 100 ns trajectories in GROMACS).
QSAR Analysis :
- Corlate substituent electronegativity (e.g., 4-chlorophenyl vs. 4-fluorophenyl) with logP and IC₅₀ values .
- Prioritize derivatives with ClogP < 5 for improved bioavailability.
Advanced: How to design structure-activity relationship (SAR) studies for pyrazole-thiazole analogs?
Methodological Answer:
Substituent Variation :
- Test halogen substitutions (e.g., Cl vs. F at 4-position) to assess steric/electronic effects on binding .
- Modify the pyridinyl group (e.g., 3-pyridinyl vs. 4-pyridinyl) to alter hydrogen-bonding networks .
Biological Evaluation :
- Screen analogs against enzyme targets (e.g., carbonic anhydrase isoforms) using fluorometric assays .
- Compare IC₅₀ values in a table:
| Substituent | IC₅₀ (nM) | logP |
|---|---|---|
| 4-Cl | 12.3 | 4.2 |
| 4-F | 18.7 | 3.8 |
| 4-OCH₃ | 45.6 | 2.9 |
Crystallographic Validation : Resolve co-crystal structures to identify critical interactions (e.g., π-π stacking with Phe200 in CB1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
